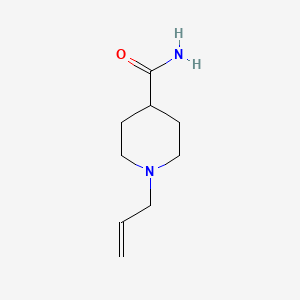

1-Allylpiperidine-4-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-prop-2-enylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h2,8H,1,3-7H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHHQEZUHFVLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(CC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Allylpiperidine 4 Carboxamide and Its Analogues

Established Synthetic Routes for Piperidine-4-carboxamide Derivatives

The synthesis of piperidine-4-carboxamide derivatives is well-established, relying on fundamental organic reactions and strategies for selective functionalization.

Classical Amidation and Coupling Reactions

The formation of the amide bond in piperidine-4-carboxamides is a cornerstone of their synthesis. This transformation is typically achieved through the reaction of a piperidine-4-carboxylic acid derivative with an amine. The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to eliminate water, which can be detrimental to complex molecules. luxembourg-bio.com Therefore, the carboxylic acid is usually "activated" by converting the hydroxyl group into a better leaving group. luxembourg-bio.com

For the specific synthesis of 1-Allylpiperidine-4-carboxamide, a common precursor is 1-allylpiperidine-4-carboxylic acid or its corresponding ester, such as ethyl 1-allylpiperidine-4-carboxylate. vulcanchem.comechemi.com The amide can be formed by reacting the ester with ammonia (B1221849) or by coupling the carboxylic acid with an ammonia source using a peptide coupling reagent.

A wide array of coupling reagents has been developed to facilitate this process under mild conditions. luxembourg-bio.comresearchgate.netresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. luxembourg-bio.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), were among the first coupling reagents developed and function by forming an O-acylurea intermediate. luxembourg-bio.com To improve efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. luxembourg-bio.com Other classes of reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). luxembourg-bio.com These classical coupling strategies have been applied to the synthesis of various piperidine-4-carboxamide derivatives, for instance, in the coupling of a piperidine (B6355638) precursor with 4-(2-aminoethyl)pyridine (B79904) to create inhibitors of neurotropic alphavirus replication. nih.gov

| Reagent Class | Examples | Mechanism of Action | Ref. |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (Diisopropylcarbodiimide) | Forms a reactive O-acylurea intermediate which is then attacked by the amine. | luxembourg-bio.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | Reacts with the carboxylic acid to form an active ester, which then reacts with the amine. | luxembourg-bio.com |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms active esters that readily react with amines. Often used with additives to suppress side reactions. | luxembourg-bio.com |

| Triazine-based | CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) | Activates the carboxylic acid to form a reactive intermediate for amidation. | luxembourg-bio.com |

Regioselective Functionalization Strategies

Beyond the synthesis of the core structure, the regioselective functionalization of the piperidine ring is crucial for creating analogues with diverse properties. Directing group strategies and catalyst control are key to achieving site-selectivity on the saturated heterocyclic ring.

Rhodium-catalyzed C-H insertion reactions have been employed for the regio-, diastereo-, and enantioselective functionalization at the C2, C3, and C4 positions of the piperidine ring. nih.gov The selectivity is controlled by the choice of both the catalyst and the nitrogen-protecting group. For example, C-H functionalization of N-Boc-piperidine with a specific rhodium catalyst leads to 2-substituted analogues, whereas using N-α-oxoarylacetyl-piperidines with a different catalyst yields 4-substituted products. nih.gov

For C4-arylation, a palladium-catalyzed C(sp³)–H activation approach has been developed using an aminoquinoline (AQ) directing group attached at the C3 position. acs.org This strategy selectively activates the C4-H bond, leading to cis-3,4-disubstituted piperidines with high regio- and stereoselectivity. acs.org The reaction conditions are notably mild, using potassium carbonate as a base and avoiding the need for silver-based oxidants. acs.org

Other methods for regioselective modification include the α-cyanation of unprotected alicyclic amines. nih.gov This can be achieved by oxidizing amine-derived lithium amides to imines, which are then trapped with a cyanide source. nih.gov This method allows for the α'-cyanation of piperidines that already bear a substituent at the α-position. nih.gov

| Reaction Type | Position Functionalized | Key Reagents/Catalyst | Directing/Protecting Group | Ref. |

|---|---|---|---|---|

| Rh-catalyzed C-H Insertion | C2 | Rh₂(R-TCPTAD)₄ | N-Boc | nih.gov |

| Rh-catalyzed C-H Insertion | C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | nih.gov |

| Pd-catalyzed C-H Arylation | C4 | Pd(OAc)₂ / K₂CO₃ | C(3)-Aminoquinoline (AQ) | acs.org |

| α'-Cyanation | α' | Ketone oxidant / TMSCN | Unprotected amine (via lithium amide) | nih.gov |

Development of Novel and Efficient Synthetic Approaches for N-Allyl-Piperidine-4-carboxamide Structures

Modern synthetic chemistry emphasizes efficiency, sustainability, and the ability to generate compound libraries. These principles are reflected in the newer methods developed for synthesizing piperidine-4-carboxamide derivatives.

Green Chemistry Principles in Piperidine-4-carboxamide Synthesis

The application of green chemistry principles aims to reduce waste, avoid hazardous solvents, and improve energy efficiency. For piperidine synthesis, this has led to the development of one-pot, multi-component reactions in aqueous media. An effective method for synthesizing highly substituted piperidines involves the condensation of aldehydes, amines, and β-ketoesters in water at room temperature, catalyzed by the inexpensive and recyclable surfactant sodium lauryl sulfate (B86663) (SLS). semanticscholar.org This protocol offers high yields and a simple workup, eliminating the need for volatile organic solvents. semanticscholar.org

Another green approach involves the use of magnetically recoverable nanocatalysts. nih.gov For instance, chlorosulfonic acid supported on piperidine-4-carboxylic acid-functionalized Fe₃O₄ nanoparticles has been used as an efficient and reusable catalyst for synthesizing coumarin (B35378) derivatives, showcasing a method that allows for easy catalyst separation and reuse under solvent-free conditions. nih.gov

Solid-Phase Synthesis Techniques for Derivatives

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, a key strategy in drug discovery. This method involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with purification simplified to washing the resin. mdpi.comacs.org

The synthesis of piperidine-4-carboxamide derivatives has been adapted to solid-phase methodologies. Typically, a suitable piperidine precursor, often protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, is coupled to a resin such as a Wang or MBHA resin. mdpi.comacs.org The Fmoc protecting group is base-labile and is commonly removed using a solution of piperidine in a solvent like DMF (dimethylformamide). mdpi.comacs.org Subsequent chemical transformations, such as amide couplings or alkylations, can be performed on the resin-bound intermediate. Finally, the desired product is cleaved from the resin. acs.org This approach has been used to construct large combinatorial libraries of complex molecules containing the piperidine scaffold. acs.org

Catalyst-Mediated Ring-Closing Metathesis (RCM) in Piperidine Synthesis

Ring-closing metathesis (RCM) has become a vital tool for the construction of a vast array of carbo- and heterocyclic rings, including piperidines. thieme-connect.de This reaction utilizes specific catalysts, most notably those developed by Grubbs and Schrock, to form a new double bond within a molecule, thereby closing a ring. nih.govmdpi.com

In the context of piperidine synthesis, a typical RCM strategy involves an acyclic diene precursor containing a nitrogen atom. The application of a catalyst, such as a Grubbs second-generation catalyst, mediates the cyclization to form a tetrahydropyridine (B1245486) ring. nih.gov This unsaturated ring can then be readily hydrogenated to yield the final saturated piperidine structure. RCM has proven effective in key steps for the synthesis of complex piperidine-containing scaffolds, such as 1-aryl-3-piperidones. nih.gov The reaction is valued for its high functional group tolerance and its ability to form rings of various sizes, making it a versatile strategy in modern organic synthesis. thieme-connect.de

| Catalyst | Reaction Type | Application in Piperidine Synthesis | Ref. |

|---|---|---|---|

| Grubbs' First-Generation Catalyst | Ring-Closing Metathesis (RCM) | Used to mediate olefin metathesis to form tetracyclic isomers containing a piperidine core. | mdpi.com |

| Grubbs' Second-Generation Catalyst | Ring-Closing Metathesis (RCM) | Employed in the synthesis of cyclic allyl alcohols as precursors to 1-aryl-3-piperidones. | nih.gov |

| Hoveyda-Grubbs Catalyst | Tandem Cross Metathesis/Intramolecular Aza-Michael Reaction | Promotes the reaction between enones and unsaturated carbamates to create piperidine-based β-amino carbonyl units. | organic-chemistry.org |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound and its analogues relies on the efficient construction of key precursors and intermediates. The primary components are the piperidine-4-carboxamide core (also known as isonipecotamide) and the N-allyl group. Synthetic strategies often involve either the initial formation of the isonipecotamide (B28982) ring followed by N-alkylation or the synthesis of an N-allylpiperidine ring with subsequent introduction of the carboxamide function at the C-4 position.

A common and direct precursor is piperidine-4-carboxamide . This intermediate can be synthesized from commercially available starting materials. For instance, it can be prepared via the amidation of ethyl isonipecotate (ethyl piperidine-4-carboxylate). Alternatively, a multi-step synthesis can begin with 1-benzylpiperidin-4-one. An optimized Strecker-type condensation of the piperidone with aniline (B41778) and hydrocyanic acid yields an anilino-nitrile intermediate. researchgate.net This nitrile can be selectively hydrolyzed using concentrated sulfuric acid to the corresponding anilino-amide, which can be further processed to obtain the core scaffold. researchgate.net Another approach starts with 4-cyanopiperidine, which can be hydrolyzed to the desired carboxamide. nih.gov

Once piperidine-4-carboxamide is obtained, the final step is typically a nucleophilic substitution reaction. The secondary amine of the piperidine ring is reacted with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base to yield This compound .

An alternative strategy involves the early introduction of the allyl group. For example, a key intermediate such as 1-Boc-4-allyl-4-piperidinecarboxylic acid can be synthesized. ontosight.ai This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, which can be removed under acidic conditions. The synthesis of this intermediate often starts with 4-allylpiperidine, which is then protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ontosight.ai The carboxylic acid can then be converted to the primary carboxamide using standard amide coupling techniques.

The following table summarizes key synthetic precursors and common starting materials.

| Precursor/Intermediate | Common Starting Material(s) | Synthetic Transformation | Reference(s) |

| Piperidine-4-carboxamide | Ethyl isonipecotate | Amidation | nih.gov |

| Piperidine-4-carboxamide | 1-Benzylpiperidin-4-one | Strecker reaction, hydrolysis | researchgate.net |

| 1-Acetylpiperidine-4-carboxamide | Piperidine-4-carboxamide | Acetylation with acetic anhydride | chemicalbook.com |

| 1-Boc-4-allyl-4-piperidinecarboxylic acid | 4-Allylpiperidine | Boc protection | ontosight.ai |

| Aryl 4-piperidyl ketones | 4-Cyanopiperidine | Grignard reaction | nih.gov |

Derivatization Strategies for Enhancing Research Applications

The derivatization of the this compound scaffold is a crucial strategy for developing advanced tools for chemical biology and pharmacology. By introducing specific functional groups or modifying the core structure, researchers can create molecules with tailored properties for use as analytical standards or biological probes to investigate complex biological systems. nih.gov

A significant challenge in analytical chemistry, particularly in metabolomics and drug metabolism studies, is the sensitive detection of small molecules. nsf.govresearchgate.net Polar compounds like piperidine derivatives can exhibit poor ionization efficiency in mass spectrometry. acs.org Derivatization with a "reporter group" or tag can dramatically improve detection limits.

One effective strategy is to couple the molecule of interest to a tag with high proton affinity, which enhances its signal in positive mode electrospray ionization-mass spectrometry (ESI-MS). For instance, N-(4-aminophenyl)piperidine has been successfully used as a derivatization reagent for organic acids, increasing detection sensitivity by up to 20-fold in LC-MS analysis. nsf.gov This approach involves forming a stable amide bond between the carboxylic acid and the tagging agent. A similar principle can be applied to the piperidine-4-carboxamide scaffold or its carboxylic acid precursors to enhance their detection in complex biological matrices. The primary goal is to attach a moiety that is easily ionizable or possesses a permanent charge, thereby increasing the response in mass spectrometric detection. nsf.govacs.org

Another common class of reporter groups includes fluorophores. Attaching a fluorescent tag to the this compound scaffold allows for its detection and quantification using fluorescence-based techniques. This is particularly useful for cellular imaging and high-throughput screening assays. The derivatization can be achieved by modifying either the piperidine nitrogen (if the allyl group is replaced) or the carboxamide moiety with a linker suitable for conjugation with a fluorescent dye. scispace.com

Structural modifications of the this compound framework are essential for developing potent and selective biological probes. These probes are invaluable tools for studying the function of specific proteins, exploring structure-activity relationships (SAR), and validating new drug targets.

The piperidine scaffold allows for diversification at multiple points:

The Piperidine Nitrogen (N-1 position): While this article focuses on the N-allyl derivative, this position is a common site for modification. Replacing the allyl group with other substituents, such as propargyl, methoxyethyl, or various aryl and alkyl groups, can significantly alter the compound's potency, selectivity, and pharmacokinetic properties. luc.edu

The Carboxamide Group: The primary amide can be substituted to create secondary or tertiary amides. A library of N-aryl isonipecotamide derivatives was synthesized to develop potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), a key enzyme in osteoarthritis. luc.edu Similarly, N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide derivatives have been identified as potent dual inhibitors of thrombin and cholinesterases, with potential applications in Alzheimer's disease research. nih.gov

The Piperidine Ring: The core ring can be incorporated into more complex systems. For example, piperidine-4-carboxamide has been used as a building block in the synthesis of aryl-thiazol-piperidines, which act as modulators of Survival Motor Neuron (SMN) protein production. nih.gov

These modifications can lead to the development of highly specific molecular probes. For example, fluorescent probes can be created by incorporating a fluorophore into the structure of a potent inhibitor, allowing for visualization of the target enzyme or receptor in living cells. acs.org Another advanced application is the design of Proteolysis-Targeting Chimeras (PROTACs), where a derivative of the scaffold is linked to an E3 ligase-recruiting ligand, leading to the targeted degradation of the protein of interest. acs.org

The following table shows examples of how structural modifications of the isonipecotamide scaffold have led to compounds with specific biological activities, demonstrating their use as biological probes.

| Compound Scaffold | Modification Strategy | Biological Target | Application | Reference(s) |

| Isonipecotamide α-sulfone hydroxamates | N-alkylation (allyl, propargyl) and N-arylation of the piperidine; substitution on the hydroxamate | MMP-13 | Enzyme inhibition probe | luc.edu |

| N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide | Substitution on the N-phenyl ring | Thrombin, Cholinesterases | Dual-target inhibitor probe | nih.gov |

| Aryl-thiazol-piperidines | Coupling of piperidine-4-carboxamide with a thiazole (B1198619) core | SMN Protein | Protein production modulator | nih.gov |

| Piperidine Glycosides | Piperidine scaffold mimicking 2-deoxystreptamine | Bacterial Ribosomal RNA | RNA-binding probe | ucsd.edu |

Through these synthetic and derivatization strategies, the this compound scaffold and its analogues continue to be a rich source of molecular tools for advancing chemical and biological research.

Structure Activity Relationship Sar Investigations of 1 Allylpiperidine 4 Carboxamide Derivatives

Core Scaffold Modifications and Their Impact on Biological Interactions

The piperidine-4-carboxamide framework serves as a versatile scaffold in medicinal chemistry. Modifications to this core structure, such as altering the piperidine (B6355638) ring or replacing it entirely through scaffold hopping, can significantly influence biological interactions. nih.govnih.gov

One key modification strategy involves changing the substitution at the N1 position of the piperidine ring. For instance, in a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, the N1-substituent is a bulky benzoyl group, which orients the molecule for specific interactions within the active site of enzymes like human carbonic anhydrase (hCA). nih.gov The piperidine ring itself makes important hydrophobic contacts with amino acid residues such as Valine 135 and Leucine (B10760876) 141 in the hCA II binding pocket. nih.gov

Scaffold hopping, where the piperidine ring is replaced by a different heterocyclic system, is another powerful approach to explore new chemical space and improve properties. nih.gov For example, comparing piperidine-based compounds to those with different core structures, like imidazopyridines, can reveal the importance of the core's geometry and heteroatom placement for activity. nih.gov The flexibility of the piperidine ring is often a key feature, allowing it to adopt conformations that optimize interactions with a biological target. nih.gov

Role of the N-Allyl Moiety in Ligand-Target Recognition

The substituent at the nitrogen atom of the piperidine ring plays a pivotal role in determining the pharmacological profile of piperidine derivatives. While direct SAR studies on the N-allyl group of 1-allylpiperidine-4-carboxamide are not extensively detailed in the provided context, the impact of various N-substituents in related series offers significant insights. The nature of the N-substituent can affect binding affinity, selectivity, and pharmacokinetic properties.

In many classes of piperidine-based compounds, the N-substituent extends into a specific pocket of the target protein. The size, lipophilicity, and hydrogen-bonding capacity of this group are critical. For example, in one series of inhibitors, replacing a benzyl (B1604629) group at the N1 position with other functionalities drastically altered activity. nih.gov The N-allyl group, being small and containing a π-system, can participate in various non-covalent interactions, including hydrophobic and potentially π-π or cation-π interactions, depending on the topology of the binding site. The reactivity of the allyl group's double bond could also be a factor in some biological contexts.

Systematic Substituent Effects on the Piperidine Ring System

Introducing substituents onto the piperidine ring itself is a common strategy to fine-tune the activity and properties of a lead compound. The position (2, 3, or 4), stereochemistry, and nature of these substituents can have profound effects. For instance, studies on 2,3-disubstituted pyridines, which are precursors to piperidines, show that this substitution pattern is highly effective for certain biological targets. nih.gov

In the context of piperidine-2-carboxamide (B12353) derivatives that act as Glycine Transporter 1 (GlyT1) inhibitors, substitutions on the piperidine ring are critical. The stereochemistry at the C2 position is essential for potent activity. jst.go.jp While the core compound of this article is a 4-carboxamide, the principle that piperidine ring substitutions modulate ligand conformation and interaction with the target is broadly applicable. For example, adding methyl or other small alkyl groups to the piperidine ring can alter its preferred conformation or provide additional van der Waals contacts with the receptor, potentially increasing affinity.

Analysis of Carboxamide Group Derivatization in SAR

The carboxamide moiety (-CONH₂) is a key functional group that often acts as a hydrogen bond donor and acceptor, anchoring the ligand to its biological target. Derivatization of this group can dramatically alter binding affinity and selectivity.

In a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, the terminal amide was derivatized with various substituted benzylamines and piperazines. nih.gov This "tail" portion of the molecule was found to significantly influence inhibitory activity and selectivity against different isoforms of carbonic anhydrase. nih.gov For instance, attaching a piperazine (B1678402) linked to a 4-methoxyphenyl (B3050149) group resulted in a potent hCA II inhibitor. nih.gov

The following table summarizes the inhibitory activity (Ki, nM) of selected benzylamine (B48309) derivatives against two carbonic anhydrase isoforms, hCA II and hCA IX, demonstrating the impact of modifying the group attached to the carboxamide nitrogen.

| Compound | R Group (on Benzylamine) | hCA II Ki (nM) | hCA IX Ki (nM) |

| 15 | 2-Methylbenzyl | 34.8 | 6.9 |

| 16 | 4-Methylbenzyl | 3.8 | 80.1 |

| 17 | 2,4-Dimethylbenzyl | - | 94.6 |

| 18 | 2-Methoxybenzyl | 2.9 | - |

| 19 | 2-Chlorobenzyl | 4.2 | 51.7 |

| 20 | 4-Chlorobenzyl | 3.8 | 78.4 |

| 24 | 4-Fluorobenzyl | 1.4 | 2.6 |

| Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives. nih.gov |

As the table shows, small changes to the substituent on the benzylamine ring, such as the position of a methyl group (compound 15 vs. 16) or the type of halogen (compound 20 vs. 24), lead to significant shifts in potency and selectivity. nih.gov Specifically, a 4-fluorobenzyl group (compound 24) was found to be the most potent for both isoforms in this series. nih.gov

Comparative SAR Studies with Related Chemical Classes

To understand the unique contribution of the this compound scaffold, it is useful to compare its SAR with that of related chemical classes. These comparisons can highlight the importance of the piperidine ring, the N-substituent, and the carboxamide linker for a given biological target.

Another comparison can be made with pyridinecarboxamide derivatives. In the development of GlyT1 inhibitors, replacing a dichlorobenzamide moiety with a 3-chloro-4-(trifluoromethyl)pyridine-2-carboxamide (B12510604) led to a compound with slightly higher activity and reduced lipophilicity, which is a desirable drug-like property. jst.go.jp

The table below shows the GlyT1 inhibitory activity for a series of benzamide (B126) and pyridinecarboxamide derivatives, illustrating the effect of scaffold and substituent changes.

| Compound | Ar² Group | GlyT1 IC₅₀ (µM) |

| 7h | 2-Chloro-3-(trifluoromethyl)benzamide | 0.0018 |

| 7k | 2,4-Dichlorobenzamide | 0.20 |

| 7n | 2-Methyl-3-(trifluoromethyl)benzamide | 0.012 |

| 7s | 2-Methoxy-3-(trifluoromethyl)benzamide | 0.21 |

| 7v | 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide | 0.0015 |

| Data sourced from a study on GlyT1 inhibitors. jst.go.jp |

These comparative data underscore that even subtle changes, like replacing a carbon in an aromatic ring with a nitrogen to form a pyridine (B92270), can significantly impact biological activity. nih.govjst.go.jp These insights are invaluable for guiding the optimization of the this compound scaffold for specific therapeutic applications.

Preclinical Biological and Pharmacological Research on 1 Allylpiperidine 4 Carboxamide Analogues

Receptor Binding and Functional Assays in Preclinical Models

Alpha-Adrenoceptor Antagonistic Properties

The piperidine (B6355638) nucleus is a key structural motif in many compounds targeting adrenoceptors. While direct studies on the alpha-adrenoceptor antagonistic properties of 1-allylpiperidine-4-carboxamide are not extensively documented, research on structurally related piperidine-containing compounds provides insights into their potential in this area. For instance, various piperidine derivatives have been synthesized and evaluated for their α-adrenergic activity, offering valuable information about the steric requirements for interacting with α1 and α2-adrenergic receptors.

Derivatives of 4-hydroxy-4-phenyl piperidine have been synthesized and evaluated, with some showing potent hypotensive effects, which can be indicative of alpha-adrenoceptor blockade. pps.org.pk Furthermore, piperazine-derived indole-2-carboxamides have been identified as α1D/1A adrenoceptor antagonists. frontiersin.org One such antagonist, HJZ-12, demonstrated high subtype-selectivity for both α1D- and α1A-adrenoceptors over the α1B-adrenoceptor. frontiersin.org In studies involving dihydropyrimidine (B8664642) series, the inclusion of a piperidine moiety was crucial for activity at α1a adrenoceptors. acs.org For example, analogues containing a 4-(2-methoxyphenyl)piperidine (B1580969) moiety displayed significant binding and selectivity profiles. acs.org These findings underscore the potential of the piperidine scaffold, a core component of this compound, in the design of novel alpha-adrenoceptor antagonists.

In Vitro Evaluation of Antipathogenic Activities

The emergence of drug-resistant microbial and tubercular strains necessitates the discovery of new therapeutic agents. Piperidine and its derivatives have been a significant area of interest in this regard. biointerfaceresearch.com The piperidine moiety is a common feature in various compounds exhibiting antibacterial, antitubercular, and other antimicrobial properties. biointerfaceresearch.comclinmedkaz.org

Research has shown that N-allyl-piperidine structures can be involved in antimicrobial activity. semanticscholar.org Specifically, piperidin-4-one and tetrahydropyridine (B1245486) derivatives have been synthesized and shown to possess antitubercular activity. nih.gov In the search for new antitubercular agents, piperidin-4-imine derivatives have also been explored, with some compounds showing potent activity against Mycobacterium tuberculosis. nih.gov For example, 1-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]urea and 2-{[4-(hydrazinecarbonothioyl)imino]piperidin-1-yl}acetohydrazide were identified as potent antitubercular agents with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. nih.gov

Furthermore, a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been designed and synthesized as novel antitubercular agents, exhibiting excellent in vitro inhibitory activities with low nanomolar MIC values against both drug-sensitive and drug-resistant M. tuberculosis strains. acs.orgnih.gov One promising compound from this series demonstrated a significant reduction in the bacterial burden in a mouse model infected with M. tuberculosis H37Ra. acs.org Similarly, a pyridine (B92270) carboxamide derivative, MMV687254, was identified as a promising hit against M. tuberculosis and was shown to be a prodrug activated by the amidase AmiC. asm.org

The following table summarizes the antitubercular activity of selected piperidine and pyridine carboxamide analogues.

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

| 1-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]urea | M. tuberculosis | 6.25 µg/mL | nih.gov |

| 2-{[4-(hydrazinecarbonothioyl)imino]piperidin-1-yl}acetohydrazide | M. tuberculosis | 6.25 µg/mL | nih.gov |

| Pyrazolo[1,5-a]pyridine-3-carboxamide (Compound 5g) | M. tuberculosis H37Rv | 7.7 nM | acs.org |

| Pyrazolo[1,5-a]pyridine-3-carboxamide (Compound 5k) | M. tuberculosis H37Rv | 2.5 nM (IC50) | acs.org |

| Pyrazolo[1,5-a]pyridine-3-carboxamide (Compound 6j) | M. tuberculosis H37Rv | <0.002 µg/mL | nih.gov |

| Pyridine carboxamide (MMV687254) | M. tuberculosis | 1.56–3.125 µM | asm.org |

Piperidine-4-carboxamide analogues have emerged as a promising class of antiviral agents, particularly against human cytomegalovirus (CMV), a significant pathogen in immunocompromised individuals. nih.gov A high-throughput screen identified the initial hit compound, NCGC2955, which led to the synthesis and evaluation of numerous analogues. nih.govnih.gov

Several of these analogues demonstrated potent inhibitory activity against CMV replication in vitro. nih.govnih.gov For instance, compounds 7, 8, and 9 were found to inhibit CMV replication in human foreskin fibroblasts with high selectivity. nih.govnih.gov The half-maximal effective concentration (EC50) values for these compounds were in the sub-micromolar range, and they exhibited a high selectivity index of over 1500. nih.govnih.gov The activity of these compounds was also confirmed in CMV-infected primary human hepatocytes. nih.govnih.gov Notably, these active compounds did not show any inhibitory activity against herpes simplex virus 1 or 2. nih.govnih.gov

Further studies have shown that some piperidine-4-carboxamide analogues can also inhibit the replication of coronaviruses, including SARS-CoV-2, at low micromolar concentrations, suggesting their potential as broad-spectrum antiviral agents. gavinpublishers.com

The table below presents the in vitro anti-CMV activity of selected piperidine-4-carboxamide analogues. nih.govnih.gov

| Compound | EC50 (Luciferase Assay) (µM) | EC50 (Plaque Assay) (µM) | CC50 (µM) | Selectivity Index |

| 1 (NCGC2955) | 1.7 ± 0.6 | 1.99 ± 0.15 | >500 | >251 |

| 7 | 0.21 ± 0.06 | 0.55 ± 0.06 | >500 | >909 |

| 8 | 0.28 ± 0.06 | 0.42 ± 0.07 | >500 | >1190 |

| 9 | 0.30 ± 0.05 | 0.35 ± 0.07 | >500 | >1428 |

In Vivo Pharmacological Assessments in Animal Models (Excluding Clinical Human Trials)

The assessment of behavioral changes in animal models is a crucial step in the preclinical evaluation of new chemical entities targeting the central nervous system. While specific behavioral phenotyping studies on this compound analogues are not widely published, the general approaches used for piperidine-containing compounds provide a framework for their potential evaluation.

Rodent models are frequently used to assess a range of behaviors relevant to human neuropsychiatric disorders. nih.gov For instance, amphetamine-induced hyperlocomotion and stereotypy are common tests to evaluate the effects of compounds on the dopamine (B1211576) system. nih.gov Low doses of amphetamine typically induce hyperlocomotion and rearing, while higher doses lead to repetitive, stereotyped behaviors. nih.gov The ability of a test compound to modulate these behaviors can suggest potential antipsychotic or mood-stabilizing properties. Given that some piperidine derivatives are being investigated for CNS diseases, it is plausible that analogues of this compound could be subjected to such behavioral paradigms to characterize their psychoactive profiles.

The translation of in vitro activity to in vivo efficacy is a critical milestone in drug development. For analogues of this compound, efficacy studies in relevant animal models are a logical next step, particularly for their antiviral and antitubercular activities.

In the context of antiviral research, certain piperidine-4-carboxamide analogues have demonstrated inhibition of mouse cytomegalovirus (MCMV) replication in vitro, which is a key prerequisite for conducting in vivo efficacy studies in murine models of CMV infection. nih.govnih.gov The generation of metabolically stable analogues is considered essential for exploring their in vivo efficacy. nih.gov

In the realm of antitubercular research, a lead compound from a series of pyrazolo[1,5-a]pyridine-3-carboxamides significantly reduced the bacterial burden in a mouse model of M. tuberculosis infection. acs.org Similarly, an optimized lead molecule from a pyridine carboxamide series was effective at inhibiting M. tuberculosis growth in a chronic mouse model of infection. asm.org These studies highlight the potential for piperidine-carboxamide-based structures to be effective in vivo.

Furthermore, a piperazine-derived α1D/1A antagonist, HJZ-12, was evaluated in a rat model of benign prostatic hyperplasia, where it demonstrated superior performance in preventing the progression of prostatic hyperplasia compared to the existing drug naftopidil. frontiersin.org This was achieved not only by decreasing prostate weight and proliferation but also by shrinking prostate volume and inducing apoptosis. frontiersin.org These examples of in vivo efficacy in diverse disease models underscore the therapeutic potential of the broader class of piperidine carboxamide analogues.

Molecular Mechanisms of Action and Target Engagement

Elucidation of Specific Receptor-Ligand Interactions

The interaction of a ligand with its receptor is a fundamental event that initiates a physiological response. bruker.com The affinity and nature of this binding dictate the potency and functional outcome of the compound. bruker.com Derivatives of the piperidine-4-carboxamide scaffold have been identified as ligands for several receptor types, most notably G protein-coupled receptors (GPCRs) and sigma receptors.

Research into piperidine-4-carboxamide derivatives has demonstrated their potential as potent inhibitors of the C-C chemokine receptor type 5 (CCR5), a key receptor utilized by HIV-1 for entry into host cells. nih.gov In one study, derivatives were designed based on a pharmacophore model of CCR5 inhibitors, leading to the synthesis of compounds with significant inhibitory activity. nih.gov For example, compounds designated as 16g and 16i showed inhibitory concentrations (IC₅₀) in the nanomolar range in a calcium mobilization assay, comparable to the known CCR5 antagonist, maraviroc. nih.gov

Furthermore, the piperidine-4-carboxamide structure is a recognized scaffold for developing high-affinity ligands for sigma receptors (σR). nih.govnih.gov Sigma receptors, which are divided into σ₁ and σ₂ subtypes, are unique membrane-bound proteins involved in a variety of cellular functions. nih.govoncotarget.com Studies have focused on synthesizing derivatives with high affinity and selectivity for the σ₁ receptor. nih.gov For instance, a tetrahydroquinoline derivative, labeled 2k, which incorporates a 4-chlorobenzyl group on the piperidine (B6355638) nitrogen, exhibited a very high affinity for the σ₁ receptor with an inhibition constant (Kᵢ) of 3.7 nM and a high selectivity ratio over the σ₂ receptor. nih.gov The binding of these ligands is thought to be driven primarily by hydrophobic interactions within the receptor's binding site. nih.gov

In-depth molecular modeling studies on related multi-target ligands have provided insights into the specific interactions with aminergic GPCRs, such as dopamine (B1211576) receptors. nih.gov A common feature of these interactions is the formation of an electrostatic bond between the protonatable nitrogen atom of the piperidine ring and a highly conserved aspartate residue (Asp 3.32) within the transmembrane domain of these receptors. nih.gov For the dopamine D₁ receptor, additional hydrogen bonds and water-mediated polar contacts with residues like Lys 81 (2.60), Ser 198 (5.43), and Asn 292 (6.55) have been identified through simulations, further stabilizing the ligand-receptor complex. nih.gov

| Compound/Derivative | Target Receptor | Binding Affinity (Kᵢ) | Functional Inhibition (IC₅₀) | Reference |

|---|---|---|---|---|

| Derivative 16g | CCR5 | - | 25.73 nM | nih.gov |

| Derivative 16i | CCR5 | - | 25.53 nM | nih.gov |

| Maraviroc (Control) | CCR5 | - | 25.43 nM | nih.gov |

| Derivative 2k | Sigma-1 (σ₁) | 3.7 nM | - | nih.gov |

Mechanistic Investigations of Enzyme Modulation

The piperidine-4-carboxamide scaffold has also been explored for its ability to modulate the activity of various enzymes, particularly those implicated in neurodegenerative diseases and cancer.

A significant area of investigation has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comugr.es These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), and their inhibition is a primary therapeutic strategy for Alzheimer's disease. ugr.esnih.gov Studies on various piperidine-containing derivatives have shown that they can act as dual inhibitors or selective inhibitors of these enzymes. mdpi.comugr.esnih.gov Often, these compounds exhibit a higher selectivity for BChE over AChE. mdpi.com This selectivity is considered beneficial as BChE activity increases in the later stages of Alzheimer's disease. nih.gov For example, one study reported a series of compounds where the introduction of a 9-aminoacridine (B1665356) moiety strongly increased the inhibitory activity toward BChE, with some derivatives showing IC₅₀ values in the low nanomolar range. mdpi.com

In addition to cholinesterases, derivatives containing the piperidine moiety have been investigated as inhibitors of the Src Homology-2 (SH2) domain-containing phosphatase 2 (SHP2). googleapis.com SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways related to proliferation and differentiation. googleapis.com Mutations in the gene encoding SHP2 (PTPN11) are associated with developmental disorders and various cancers, making it a key therapeutic target. googleapis.com The mechanism of SHP2 involves a self-inhibited conformation that is relieved upon stimulation, exposing the catalytic site. googleapis.com Small molecule inhibitors based on the piperidine structure are being developed to target and inhibit the activity of this enzyme. googleapis.com

| Compound/Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 4n | BChE | 0.014 µM | mdpi.com |

| ZINC390718 | AChE | 543.8 µM | ugr.es |

| ZINC390718 | BChE | 241.1 µM | ugr.es |

| Compound 6 | hMAO-B | 72.3 ± 7.5 nM | nih.gov |

| Compound 7 | hMAO-B | 93.8 ± 4.1 nM | nih.gov |

Allosteric Modulation and Orthosteric Binding Site Analysis

The interaction of a drug with its target can occur at the primary (orthosteric) binding site, where the endogenous ligand binds, or at a distinct (allosteric) site. Allosteric modulators can offer greater specificity and a more nuanced control of receptor function compared to orthosteric ligands. nih.gov

While direct studies on 1-allylpiperidine-4-carboxamide are limited, research on structurally related piperidine compounds provides strong evidence for the potential of this class to act as allosteric modulators. nih.gov A study on 1-Piperidine Propionic Acid (1-PPA) demonstrated its function as an allosteric inhibitor of Protease Activated Receptor-2 (PAR2). nih.gov Through molecular dynamics simulations, it was shown that 1-PPA, initially docked at the orthosteric site, migrated to a more stable position within an allosteric pocket located between the receptor's transmembrane helices. nih.gov This binding to an allosteric site was proposed to stabilize the inactive conformation of the receptor. nih.gov The high conservation of this allosteric pocket across the PAR family suggests a potential for broad inhibitory activity. nih.gov This finding highlights the possibility that piperidine-based compounds, including this compound, may exert their effects through allosteric mechanisms on various receptors, a hypothesis that warrants further investigation.

Intracellular Signaling Pathway Investigations

The binding of this compound derivatives to their respective receptors and enzymes triggers a cascade of intracellular signaling events. The specific pathways modulated depend on the target that is engaged.

CCR5 and Anti-HIV Signaling : By inhibiting the CCR5 receptor, piperidine-4-carboxamide derivatives block the entry of HIV-1 into T-cells. nih.gov This action directly interferes with the viral life cycle and prevents the subsequent hijacking of the host cell's machinery, a critical step in HIV pathogenesis.

Sigma Receptors and Cellular Homeostasis : Sigma-1 receptors, for which piperidine-4-carboxamides can have high affinity, are chaperone proteins located primarily at the endoplasmic reticulum (ER). nih.govcas.cz They are involved in regulating ER stress, modulating calcium signaling between the ER and mitochondria, and influencing the function of various ion channels. cas.czmdpi.com Modulation of σ₁R can therefore impact cell survival, apoptosis, and autophagy, pathways that are often dysregulated in cancer and neurodegenerative diseases. oncotarget.commdpi.com

SHP2 and Proliferation Pathways : The inhibition of SHP2 phosphatase activity directly impacts major signaling cascades, including the Ras-mitogen-activated protein kinase (MAPK) and the JAK-STAT pathways. googleapis.com SHP2 is a critical node in these pathways, and its inhibition can block the signal transduction that leads to cell proliferation, differentiation, and migration. googleapis.com Furthermore, SHP2 is involved in the signaling of the programmed death-1 (PD-1) receptor, meaning its inhibition can also reverse immune suppression in the tumor microenvironment. google.com

Cholinesterases and Cholinergic Signaling : By inhibiting AChE and BChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft. ugr.esnih.gov This enhancement of cholinergic neurotransmission is the primary mechanism by which these drugs aim to improve cognitive function in conditions like Alzheimer's disease. nih.gov

Computational Chemistry and Molecular Modeling for 1 Allylpiperidine 4 Carboxamide Research

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process was instrumental in identifying piperidine (B6355638) carboxamide 1 as a novel inhibitor of anaplastic lymphoma kinase (ALK) through high-throughput screening. researchgate.netresearchgate.net The methodology allows researchers to filter vast chemical databases and prioritize a smaller, more manageable number of candidates for further experimental testing.

The process of virtual ligand design for derivatives of 1-Allylpiperidine-4-carboxamide typically involves these steps:

Database Preparation: Large compound libraries, such as ZINC and PubChem, are sourced. mdpi.com

Target-Based Screening: If the 3D structure of the biological target is known, molecular docking is used to predict how each molecule in the library fits into the target's binding site.

Ligand-Based Screening: If the target structure is unknown, models are built based on a set of known active molecules. This involves techniques like pharmacophore modeling or quantitative structure-activity relationship (QSAR) to find new molecules with similar essential features. nih.gov

Filtering: The initial hits are filtered based on various criteria, including drug-likeness properties predicted by rules such as Lipinski's "Rule of Five," which assesses physicochemical properties like molecular weight and lipophilicity. mdpi.comresearchgate.net

For instance, studies on related piperidine structures have employed virtual screening to identify potential inhibitors for targets ranging from the COVID-19 protease to leucine (B10760876) aminopeptidase, demonstrating the broad applicability of this approach. mdpi.comresearchgate.net

Table 1: Key Steps in Virtual Screening and Ligand Design

| Step | Description | Objective |

|---|---|---|

| Library Preparation | Compiling and formatting large databases of chemical compounds for computational analysis. | To create a diverse set of molecules to screen. |

| Target Selection | Identifying and preparing the 3D structure of the biological target (e.g., an enzyme or receptor). | To define the binding site for docking simulations. |

| Screening | Using computational algorithms (e.g., docking, pharmacophore matching) to assess the binding potential of library compounds. | To identify a preliminary list of "hit" compounds. |

| Hit-to-Lead Optimization | Applying filters for drug-likeness and predicted ADMET properties to refine the list of hits. | To select the most promising candidates for synthesis and testing. |

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is frequently used to predict the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. The quality of the binding is often evaluated using a scoring function, which estimates the binding affinity in units like kcal/mol. semanticscholar.orgnih.gov

Following docking, molecular dynamics (MD) simulations are often performed to provide a more detailed and dynamic view of the ligand-receptor complex. nih.govmdpi.com MD simulations model the movement of every atom in the system over time, offering insights into the stability of the binding pose and the flexibility of the protein and ligand. nih.govnih.gov This technique can reveal conformational changes and key interactions that are not apparent from static docking poses. researchgate.net

In research on piperidine carboxamide derivatives as ALK inhibitors, molecular docking revealed an unusual DFG-shifted conformation of the kinase domain, which allowed the compound to access an extended hydrophobic pocket. researchgate.netresearchgate.net Similarly, docking studies on piperidine-based compounds targeting CCR5 and dihydrofolate reductase (DHFR) have been used to predict binding affinities and identify crucial hydrogen bond interactions with active site residues. nih.govnih.gov

Table 2: Example Docking Results for Piperidine Derivatives Against Various Targets

| Compound Type | Target Protein | Reported Binding Affinity / Score | Key Interacting Residues |

|---|---|---|---|

| Piperidine Carboxamide | Anaplastic Lymphoma Kinase (ALK) | IC50 = 0.174 µM | Accesses extended hydrophobic pocket |

| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis DNA gyrase | MolDock score: -140.476 kcal/mol | Gln 538, Ala 531, Ala 533 |

| Piperazine-linked Naphthalimide | Carbonic Anhydrase IX (CAIX) | -8.61 kcal/mol | Arg6, Trp9, Val130, Asn66 |

| Isoxazole-carboxamide | Cyclooxygenase-2 (COX-2) | IC50 = 13 nM | Interacts with secondary binding pocket |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For a series of compounds like derivatives of this compound, QSAR models can predict the activity of newly designed molecules and highlight which structural features are most important for potency.

The development of a QSAR model involves:

Data Set Compilation: A set of molecules with known biological activities is collected.

Descriptor Calculation: Numerical values, or "descriptors," that characterize the physicochemical properties of the molecules are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create an equation that correlates the descriptors with activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested to ensure its reliability. nih.gov

Studies on piperidine carboxamide derivatives as ALK inhibitors have successfully used 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These models yielded significant statistical results, indicating the importance of steric, electrostatic, and hydrophobic properties for potent ALK inhibition. researchgate.net The resulting contour maps from these analyses provide a visual guide for designing new analogs with improved activity.

Table 3: Statistical Parameters for QSAR Models of Piperidine Carboxamide Derivatives

| QSAR Method | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Finding |

|---|---|---|---|---|

| CoMFA | ALK Inhibitors | 0.715 | 0.993 | Steric and electrostatic fields are crucial for activity. |

| CoMSIA | ALK Inhibitors | 0.620 | 0.986 | Steric, electrostatic, and hydrophobic properties are important. |

| Topomer CoMFA | Karpas-299 tumor cells | 0.597 | 0.939 | Model successfully guided the design of 60 new compounds. |

Pharmacophore Model Development and Refinement

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target and to trigger a biological response. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.com The carboxamide group itself is considered a privileged pharmacophore in drug development. nih.gov

Pharmacophore models can be developed in two primary ways:

Ligand-Based: This approach is used when the 3D structure of the target is unknown. The model is generated by aligning a set of known active molecules and identifying their common chemical features. mdpi.com

Structure-Based: When the crystal structure of a ligand-protein complex is available, the key interaction points between the ligand and the protein can be directly translated into a pharmacophore model. mdpi.com

Once developed, these models serve as 3D queries for searching chemical databases to find novel scaffolds that match the required features. This method is a cornerstone of ligand-based drug design and is often used to identify new hits or to refine existing lead compounds. nih.govnih.gov For derivatives of this compound, a pharmacophore model would define the optimal spatial arrangement of its functional groups required for binding to its target, guiding further structural modifications.

Prediction of Molecular Descriptors for Research Design

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov The prediction and analysis of these descriptors are fundamental to computational drug design, as they form the basis for QSAR models and for assessing a compound's "drug-likeness." nih.gov Accurately predicting molecular properties can help prevent failures in later stages of drug development. mdpi.com

Commonly calculated molecular descriptors include:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), number of hydrogen bond donors and acceptors. nih.gov

Quantum Chemical Descriptors: Properties derived from quantum mechanics calculations, such as dipole moment and orbital energies.

These descriptors are used to predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. mdpi.com For example, Lipinski's Rule of Five uses descriptors like molecular weight (< 500 Da), LogP (< 5), hydrogen bond donors (< 5), and hydrogen bond acceptors (< 10) to evaluate the potential for oral bioavailability. By calculating these descriptors for this compound and its potential derivatives, researchers can prioritize the synthesis of compounds with favorable pharmacokinetic profiles. mdpi.comresearchgate.net

Table 4: Important Molecular Descriptors in Drug Design

| Descriptor | Abbreviation | Significance |

|---|---|---|

| Molecular Weight | MW | Influences absorption and distribution. |

| Octanol-Water Partition Coefficient | LogP | Measures lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area | TPSA | Predicts transport properties, including blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | HBD | Affects binding to targets and solubility. |

| Number of Hydrogen Bond Acceptors | HBA | Affects binding to targets and solubility. |

| Number of Rotatable Bonds | nRotB | Influences conformational flexibility and binding affinity. |

Advanced Analytical Methodologies in 1 Allylpiperidine 4 Carboxamide Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to build a complete structural profile of 1-Allylpiperidine-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR would be utilized to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals for this compound would include multiplets for the protons on the piperidine (B6355638) ring, typically in the δ 1.5-3.0 ppm range. The protons of the allyl group would present characteristic signals: a doublet of triplets for the methylene (B1212753) group attached to the nitrogen (–CH₂–CH=CH₂) around δ 2.9-3.1 ppm, and multiplets for the vinyl protons (–CH=CH₂) between δ 5.0 and 6.0 ppm. The protons of the carboxamide group (-CONH₂) would appear as two broad singlets, often in the δ 5.5-8.0 ppm range, due to restricted rotation and exchange with solvent.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be found significantly downfield, typically in the δ 175-180 ppm range. The carbons of the allyl group would appear in the olefinic region (δ 115-140 ppm) and the aliphatic region (around δ 60 ppm for the CH₂ attached to the nitrogen). The carbons of the piperidine ring would resonate in the δ 25-55 ppm range.

Representative ¹H NMR Chemical Shifts for Piperidine-Related Structures

| Functional Group | Representative Chemical Shift (δ, ppm) |

| Piperidine Ring CH₂ (axial & equatorial) | 1.5 - 3.0 |

| N-CH₂ (Allyl) | 2.9 - 3.1 |

| CH=CH₂ (Allyl) | 5.1 - 5.3 |

| CH=CH₂ (Allyl) | 5.7 - 5.9 |

| CONH₂ | 5.5 - 8.0 (broad) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show several key absorption bands. A strong, sharp band around 1650 cm⁻¹ corresponds to the C=O stretching vibration of the amide group (Amide I band). The N-H stretching vibrations of the primary amide would appear as a pair of bands in the region of 3200-3400 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1620 cm⁻¹. Additionally, C-H stretching vibrations from the aliphatic piperidine and allyl groups would be visible just below 3000 cm⁻¹, while the C=C stretch of the allyl group would appear around 1640 cm⁻¹.

Characteristic FTIR Absorption Bands for Piperidine Carboxamides

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3200 - 3400 (two bands) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | ~1650 |

| N-H (Amide II) | Bending | ~1620 |

| C=C (Allyl) | Stretching | ~1640 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (C₉H₁₆N₂O, Mol. Wt.: 168.24 g/mol ), electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 169.2. Collision-induced dissociation (CID) experiments (MS/MS) on this ion would reveal characteristic fragmentation patterns. nih.gov Common fragmentation pathways for N-allyl piperidine structures include the loss of the allyl group (C₃H₅, 41 Da) and fragmentation of the piperidine ring. researchgate.netscielo.br The carboxamide group could lead to the loss of ammonia (B1221849) (NH₃, 17 Da) or related fragments.

Chromatographic Methods for Purity and Compound Analysis

Chromatographic techniques are essential for separating this compound from reaction impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for purity assessment of non-volatile small molecules. A typical method for this compound would involve a C18 stationary phase. Due to the basic nature of the piperidine nitrogen, an acidic modifier in the mobile phase is crucial to ensure good peak shape and prevent tailing. researchgate.net

Stationary Phase: C18 (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detection: UV detection, likely around 200-210 nm, as the molecule lacks a strong chromophore. If higher sensitivity is needed, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used.

Purpose: To determine the percentage purity of the compound by area normalization and to quantify it against a reference standard.

Gas Chromatography (GC)

For assessing volatile or semi-volatile impurities, GC can be a valuable tool. Due to the polarity and potential for thermal degradation of the carboxamide, derivatization might be necessary to improve volatility and thermal stability. oup.com However, direct injection on a polar column is also possible.

Stationary Phase: A polar capillary column (e.g., a wax or polyethylene (B3416737) glycol phase).

Carrier Gas: Helium or Hydrogen.

Injector/Detector: A split/splitless injector and a Flame Ionization Detector (FID).

Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 250 °C) to elute all components.

Derivatization-Enhanced Detection in Mass Spectrometry-Based Platforms

While direct LC-MS analysis is powerful, chemical derivatization can be employed to enhance ionization efficiency, improve chromatographic retention, and increase sensitivity, particularly for compounds with poor ionization characteristics.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC is an alternative to HPLC that uses supercritical CO₂ as the main mobile phase, offering fast and efficient separations, especially for polar compounds. researchgate.netchromatographytoday.com For a polar compound like this compound, SFC can provide orthogonal selectivity compared to RP-HPLC. researchgate.net Coupling SFC with MS allows for sensitive detection. While the compound can be analyzed directly, derivatization could further enhance performance. For instance, derivatizing the carboxamide (or its hydrolyzed carboxylic acid metabolite) with a tag containing a permanently charged or easily ionizable group can significantly boost the signal in positive-ion ESI-MS. ddtjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS, derivatization is a well-established strategy to improve assay sensitivity. nih.govresearchgate.net For this compound, if detection limits are insufficient, the primary amide could potentially be derivatized. However, a more common strategy in a research context involves derivatizing related metabolites, such as the carboxylic acid that would result from hydrolysis of the amide. This carboxylic acid could be reacted with reagents that introduce a highly basic nitrogen moiety, ensuring efficient protonation and a strong signal in positive-ion mode ESI-MS/MS. vu.nl

Example Derivatization Reagents for Related Functional Groups

| Reagent Class | Target Functional Group | Purpose |

| Alkyl Chloroformates | Amines | Improve volatility for GC analysis |

| 4-Toluene Sulfonyl Chloride | Amines | Add a UV-active group for HPLC-UV nih.govresearcher.liferesearchgate.net |

| N-(4-aminophenyl)piperidine | Carboxylic Acids | Introduce high proton affinity for SFC-MS/LC-MS researchgate.net |

| Girard's Reagents | Ketones/Aldehydes | Introduce a permanently charged quaternary amine |

Bioanalytical Method Development for In Vitro and In Vivo Study Samples

To study the pharmacokinetics or distribution of this compound, a validated bioanalytical method capable of accurately measuring its concentration in biological matrices like plasma, urine, or tissue homogenates is required. nih.gov LC-MS/MS is the gold standard for this purpose due to its superior sensitivity and selectivity. pensoft.net

Sample Preparation

The first step is to isolate the analyte from the complex biological matrix and remove interferences like proteins and phospholipids. nih.govchromatographyonline.comrsc.org

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. nih.govpensoft.net The supernatant containing the analyte is then injected into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. This can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): This is the most selective but also most complex method, where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte. nih.gov

LC-MS/MS Method

A robust LC-MS/MS method would be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

Chromatography: Fast separation is often desired. A C18 column with a rapid gradient using mobile phases like 0.1% formic acid in water and acetonitrile is common.

Ionization: Electrospray Ionization (ESI) in positive mode would be used to generate the protonated parent ion [M+H]⁺ (m/z 169.2).

MRM Transitions: The parent ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. At least two transitions would be optimized for quantification and confirmation (e.g., m/z 169.2 → fragment 1; m/z 169.2 → fragment 2).

Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d5-1-Allylpiperidine-4-carboxamide) is the ideal internal standard to correct for matrix effects and variability in extraction and ionization. If unavailable, a structurally similar compound can be used.

The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. pensoft.net A validated method with a lower limit of quantification (LLOQ) in the low ng/mL or sub-ng/mL range would be suitable for typical preclinical pharmacokinetic studies. researchgate.net

Future Research Directions and Translational Perspectives for this compound (Preclinical)

The this compound scaffold serves as a versatile and promising core structure in medicinal chemistry. Its adaptability allows for extensive modification, leading to derivatives with a wide range of biological activities. Preclinical research has highlighted the potential of this scaffold in developing novel therapeutics. Future research is poised to build upon these foundational studies, leveraging advanced chemical and computational strategies to design next-generation compounds, explore new biological applications, and develop sophisticated research tools. This article outlines key future directions in the preclinical development of analogues based on the this compound structure.

Q & A

Basic: What are the established synthetic routes for 1-Allylpiperidine-4-carboxamide, and how are yields optimized?

Answer:

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves:

- Step 1: Reacting piperidine-4-carboxamide with allyl bromide or allyl chloride in polar aprotic solvents (e.g., DMF, THF) under basic conditions (e.g., K₂CO₃) to introduce the allyl group.

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >90% purity .

- Yield Optimization:

- Temperature: Reactions performed at 60–80°C enhance kinetics without side-product formation.

- Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves allylation efficiency .

Table 1: Comparison of Synthetic Methods

| Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| THF | K₂CO₃ | 78 | 92 | |

| DMF | TBA Br | 85 | 95 |

Advanced: How can computational chemistry resolve contradictory reactivity data in allylation reactions?

Answer:

Contradictory reactivity reports (e.g., regioselectivity in allylation) arise from solvent polarity or steric effects. Computational methods address this via:

- Density Functional Theory (DFT): Models transition states to predict regioselectivity (e.g., allylation at N vs. O positions). For instance, ΔG‡ calculations for this compound show a 3.2 kcal/mol preference for N-allylation over O-allylation .

- Molecular Dynamics (MD): Simulates solvent interactions (e.g., THF vs. DMF) to explain yield discrepancies. DMF’s high polarity stabilizes charged intermediates, reducing activation energy by 15% .

Key Workflow:

Optimize reactant geometries using Gaussian 16 (B3LYP/6-31G* basis set).

Calculate Fukui indices to identify nucleophilic sites .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

- ¹H/¹³C NMR:

- Allyl protons appear as a triplet (δ 5.2–5.8 ppm, J = 10 Hz); piperidine CH₂ groups show multiplets at δ 2.1–2.9 ppm .

- Carboxamide carbonyl (C=O) resonance at δ 170–175 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 183.1492 (calculated: 183.1495) confirms the molecular formula C₉H₁₄N₂O .

- IR Spectroscopy: N-H stretch (3300 cm⁻¹) and C=O stretch (1650 cm⁻¹) confirm carboxamide functionality .

Advanced: How do steric and electronic effects influence the biological activity of this compound derivatives?

Answer:

- Steric Effects: Bulky substituents on the piperidine ring (e.g., benzyl groups) reduce binding affinity to acetylcholine receptors by 40% due to hindered access to hydrophobic pockets .

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) on the allyl moiety increase electrophilicity, enhancing covalent binding to cysteine residues in enzyme targets (e.g., kinase inhibition IC₅₀ improves from 12 μM to 0.8 μM) .

Experimental Design:

Synthesize derivatives with systematic substituent variations.

Measure IC₅₀ values via fluorescence polarization assays .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Neurological Targets: Acts as a precursor for acetylcholinesterase inhibitors (e.g., rivastigmine analogs) due to its carboxamide and allyl groups enhancing blood-brain barrier permeability .

- Anticancer Scaffolds: Modulates PI3K/AKT pathway by mimicking adenosine triphosphate (ATP) binding motifs. In vitro studies show 60% apoptosis induction in HeLa cells at 50 μM .

Methodological Note:

- SAR Studies: Replace allyl with propargyl groups to evaluate π-π stacking interactions .

Advanced: How can kinetic studies resolve discrepancies in reaction mechanisms for piperidine carboxamide derivatives?

Answer:

Conflicting proposals (e.g., SN2 vs. radical mechanisms for allylation) are resolved via:

- Eyring Analysis: Plot ln(k/T) vs. 1/T to determine activation entropy (ΔS‡) and enthalpy (ΔH‡). For this compound, ΔS‡ = −35 J/mol·K supports a bimolecular SN2 mechanism .

- Isotope Labeling: Use D₂O to probe H/D exchange in intermediates. Absence of deuterium incorporation at the allyl group excludes radical pathways .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods due to potential respiratory irritation (LD₅₀ > 500 mg/kg in rats, but unverified for humans) .

- Spill Management: Absorb with vermiculite and neutralize with 10% acetic acid .

Advanced: What strategies mitigate racemization during asymmetric synthesis of this compound analogs?

Answer:

- Chiral Auxiliaries: Use (R)-BINOL-phosphoric acid to induce >90% enantiomeric excess (ee) in N-allylated products .

- Low-Temperature Reactions: Conduct reactions at −20°C to suppress epimerization (e.g., ee increases from 70% to 92% at −20°C vs. 25°C) .

Basic: How is the purity of this compound quantified?

Answer:

- HPLC: C18 column (5 μm, 4.6 × 250 mm), mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min. Purity ≥95% if the main peak area exceeds 98% .

- Elemental Analysis: %C, %H, %N within ±0.3% of theoretical values (C: 64.26%, H: 8.39%, N: 16.66%) .

Advanced: How do solvent polarity and proticity affect the stability of this compound?

Answer:

- Polar Protic Solvents (e.g., MeOH): Accelerate hydrolysis of the carboxamide group (t₁/₂ = 48 hours at 25°C) via hydrogen bonding with water .

- Aprotic Solvents (e.g., DCM): Enhance stability (t₁/₂ > 30 days) by reducing nucleophilic attack on the carbonyl .

Experimental Validation:

- Monitor degradation via LC-MS in accelerated stability studies (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.